Prestegane B

Beschreibung

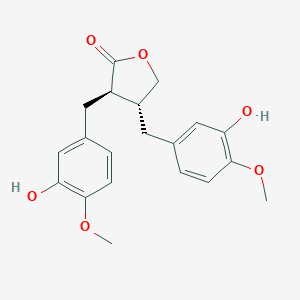

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3R,4R)-3,4-bis[(3-hydroxy-4-methoxyphenyl)methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-24-18-5-3-12(9-16(18)21)7-14-11-26-20(23)15(14)8-13-4-6-19(25-2)17(22)10-13/h3-6,9-10,14-15,21-22H,7-8,11H2,1-2H3/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDASJTBLBSIWHG-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50239404 | |

| Record name | Prestegane B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93376-04-6 | |

| Record name | Prestegane B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093376046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prestegane B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation, Derivation, and Biosynthetic Pathways of Prestegane B

Methodologies for Isolation and Purification from Natural Sources

The extraction and purification of Prestegane B from its natural plant sources rely on a series of established phytochemical techniques. The process typically begins with the extraction of the compound from the plant material using organic solvents, followed by various chromatographic methods to isolate Prestegane B from the complex mixture of phytochemicals.

Phytochemical Extraction and Chromatographic Techniques

Prestegane B has been successfully isolated from a number of plant species, including Hewittia sublobata, Wikstroemia chamaedaphne, Spatholobus suberectus, Steganotaenia araliacea, and Thymelaea microphylla. mdpi.comoup.comyoutube.comdergipark.org.tr The initial step in its isolation involves the extraction from the plant's leaves, stems, or buds using solvents such as acetone (B3395972), ethanol (B145695), or a mixture of dichloromethane (B109758) and methanol. youtube.comscirp.orgresearchgate.net For instance, the air-dried buds of W. chamaedaphne are extracted with acetone, while the stem bark of S. araliacea is extracted with 80% ethanol. youtube.comscirp.org Similarly, a 60% ethanol percolation is used for the extraction of S. suberectus stems. mdpi.com

Following extraction, the crude extract is typically subjected to liquid-liquid partitioning to separate compounds based on their polarity. For example, the acetone extract from W. chamaedaphne is suspended in water and partitioned with petroleum ether and chloroform. scirp.org The fraction containing Prestegane B is then further purified using a variety of column chromatographic techniques. Common stationary phases include silica (B1680970) gel, Amberchrom CG161M, ODS (octadecylsilane), and Sephadex LH-20. oup.com Elution is carried out using a gradient of solvents, such as a petroleum ether-ethyl acetate (B1210297) system or an ethanol-water mixture. scirp.org

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are often employed for the final purification and for the analytical identification of Prestegane B. mdpi.comresearchgate.net In some cases, advanced techniques like Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance (LC-SPE-NMR) have been utilized for the direct identification of Prestegane B from plant extracts. youtube.com

Table 1: Phytochemical Extraction and Chromatographic Techniques for Prestegane B

| Plant Source | Extraction Solvent | Chromatographic Methods | Reference(s) |

|---|---|---|---|

| Wikstroemia chamaedaphne | Acetone | Column Chromatography (Silica gel, Amberchrom CG161M) | oup.comscirp.org |

| Spatholobus suberectus | 60% Ethanol (Percolation) | Polyamide Column Chromatography, HPLC, UHPLC | mdpi.comresearchgate.net |

| Steganotaenia araliacea | 80% Ethanol, Methanol | Bioassay-guided fractionation, LC-SPE-NMR | youtube.comresearchgate.net |

| Thymelaea microphylla | Dichloromethane:Methanol (1:1), EtOH-H2O (7:3) | Column Chromatography (Silica gel), TLC | dergipark.org.trresearchgate.net |

| Hewittia sublobata | Not specified in detail | Phytochemical analysis | mdpi.com |

Biomimetic and Synthetic Approaches to Prestegane B and its Analogues

The synthesis of Prestegane B and other dibenzylbutyrolactone lignans (B1203133) has been an area of active research, often drawing inspiration from proposed biosynthetic pathways. One biomimetic approach to this class of compounds involves the oxidative dimerization of a guaiacyl precursor. Current time information in Bangalore, IN. More specifically, the synthesis of dibenzylbutyrolactone lignans can be achieved through the treatment of phenolic precursors with reagents like phenyliodonium (B1259483) diacetate in aqueous methanol, followed by trifluoroacetic acid, which mimics the natural oxidative coupling process. nih.govuni-duesseldorf.de

While a detailed, step-by-step total synthesis of Prestegane B is not extensively documented in readily available literature, the general strategies for constructing the dibenzylbutyrolactone scaffold are well-established. These methods often involve the stereoselective formation of key intermediates that can then be elaborated to the final natural product. For example, the acyl-Claisen rearrangement has been utilized as a convergent method to synthesize the core structure of dibenzylbutyrolactone lignans. rsc.org

Elucidation of Biosynthetic Routes and Precursors to Prestegane B

The biosynthesis of Prestegane B follows the general pathway for lignan (B3055560) formation in plants, which originates from the shikimate pathway. The primary precursor for most lignans, including Prestegane B, is the amino acid phenylalanine. mdpi.com Through the phenylpropanoid pathway, phenylalanine is converted into coniferyl alcohol, a key C6-C3 building block. Current time information in Bangalore, IN.

The crucial step in lignan biosynthesis is the stereospecific coupling of two coniferyl alcohol molecules, a reaction that is mediated by dirigent proteins (DIRs) and oxidative enzymes like laccases or peroxidases. Current time information in Bangalore, IN. This coupling initially forms pinoresinol. From pinoresinol, a series of enzymatic reductions leads to the formation of the dibenzylbutane lignan, secoisolariciresinol (B192356). This transformation is catalyzed by pinoresinol-lariciresinol reductase (PLR). oup.com

The final step in the formation of the dibenzylbutyrolactone core, as seen in Prestegane B, involves the oxidation of secoisolariciresinol to matairesinol. This reaction is catalyzed by secoisolariciresinol dehydrogenase (SIRD). oup.com It is from a matairesinol-like precursor that further enzymatic modifications, such as specific hydroxylations and methylations on the aromatic rings, would lead to the final structure of Prestegane B.

Table 2: Key Enzymes in the Biosynthesis of Dibenzylbutyrolactone Lignans

| Enzyme | Function | Precursor(s) | Product(s) | Reference(s) |

|---|---|---|---|---|

| Phenylalanine ammonia-lyase (PAL) | Deamination of phenylalanine | Phenylalanine | Cinnamic acid | mdpi.com |

| Cinnamate 4-hydroxylase (C4H) | Hydroxylation of cinnamic acid | Cinnamic acid | p-Coumaric acid | mdpi.com |

| Laccases/Peroxidases & Dirigent Proteins (DIRs) | Oxidative coupling of monolignols | Coniferyl alcohol (2 molecules) | Pinoresinol | Current time information in Bangalore, IN. |

| Pinoresinol-lariciresinol reductase (PLR) | Sequential reduction | Pinoresinol | Lariciresinol, Secoisolariciresinol | oup.com |

| Secoisolariciresinol dehydrogenase (SIRD) | Oxidation of the alcohol to a lactone | Secoisolariciresinol | Matairesinol | oup.com |

Table 3: Chemical Compounds Mentioned

| Compound Name | Class |

|---|---|

| Prestegane B | Dibenzylbutyrolactone Lignan |

| Pinoresinol | Furofuran Lignan |

| Lariciresinol | Furan Lignan |

| Secoisolariciresinol | Dibenzylbutane Lignan |

| Matairesinol | Dibenzylbutyrolactone Lignan |

| Coniferyl alcohol | Phenylpropanoid (Monolignol) |

| Phenylalanine | Amino Acid |

| Cinnamic acid | Phenylpropanoid |

| p-Coumaric acid | Phenylpropanoid |

| Guaiacyl | Aromatic moiety |

| Phenyliodonium diacetate | Reagent |

Investigations into the Molecular and Cellular Mechanisms of Action of Prestegane B

Receptor and Enzyme Interactions Underlying Prestegane B Activity

The interaction of a compound with specific molecular targets, such as receptors and enzymes, is fundamental to its pharmacological activity. These interactions can trigger a cascade of intracellular events, leading to a physiological response.

The sodium-potassium pump, or Na+/K+-ATPase, is a vital transmembrane enzyme present in all animal cells. wikipedia.orgnih.gov Its primary function is to maintain the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the plasma membrane, a process essential for cellular homeostasis, volume regulation, and the electrical excitability of nerve and muscle cells. wikipedia.orgmdpi.com In addition to its ion-pumping role, Na+/K+-ATPase also acts as a signal transducer, interacting with various signaling proteins to influence cell growth and proliferation. nih.gov

Currently, there is no specific scientific information available that documents the direct modulation of Na+-K+-ATPase or other ion transporter activities by Prestegane B. Further research is required to investigate potential interactions.

Acetylcholinesterase (AChE) is a key enzyme in the nervous system that catalyzes the breakdown of the neurotransmitter acetylcholine. mdpi.comwikipedia.org By terminating the signal at cholinergic synapses, AChE plays a critical role in cognitive function and neuromuscular transmission. mdpi.com Inhibition of AChE is a therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. mdpi.comwikipedia.org

There are currently no published research findings detailing the inhibitory or activatory effects of Prestegane B on acetylcholinesterase or other specific enzymes. This area remains to be explored to fully characterize the compound's bioactivity profile.

Modulation of Ion Transporter Activities (e.g., Na+-K+-ATPase)

Cellular Pathway Perturbations by Prestegane B

Prestegane B has been shown to interfere with key cellular pathways related to inflammation, oxidative stress, and cell survival. These perturbations are central to its observed biological effects.

Inflammation is a complex biological response mediated by signaling pathways such as the nuclear factor kappa-B (NF-κB) pathway. ispezioneperugia.itoncotarget.com This pathway regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules, which orchestrate the inflammatory response. ispezioneperugia.itoncotarget.com While the plant Thymelaea microphylla, from which Prestegane B is isolated, has been reported to possess anti-inflammatory properties, and Prestegane B itself is suggested to have anti-inflammatory effects, the specific molecular mechanisms and signaling modulations through which it may exert such activity are not yet documented in the scientific literature. dergipark.org.trontosight.aiuniv-tlemcen.dz

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them with antioxidant defenses. nih.gov This imbalance can lead to cellular damage. nih.gov Antioxidants mitigate this damage by neutralizing free radicals, often through mechanisms like hydrogen atom transfer (HAT). frontiersin.orgmdpi.com

Prestegane B has demonstrated significant antioxidant activity through its ability to scavenge free radicals. nih.govresearchgate.net In a study utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, Prestegane B was found to be a more potent antioxidant than the synthetic antioxidant butylated hydroxytoluene (BHT). nih.gov The compound exhibited a half-maximal inhibitory concentration (IC50) of 14.0 ± 0.2 μg/mL. nih.gov This radical scavenging ability is a key mechanism of its antioxidative stress response. nih.govmdpi.com

| Compound | Assay | IC50 Value (μg/mL) | Source |

|---|---|---|---|

| Prestegane B | DPPH Radical Scavenging | 14.0 ± 0.2 | nih.gov |

| Butylated Hydroxytoluene (BHT) (Reference) | DPPH Radical Scavenging | 22.7 ± 0.6 | nih.gov |

The regulation of cellular proliferation and apoptosis (programmed cell death) is critical for tissue homeostasis, and its dysregulation is a hallmark of cancer. mdpi.com Apoptosis is executed through complex signaling cascades, broadly categorized as intrinsic (mitochondrial) and extrinsic (death receptor) pathways, which involve proteins like caspases and members of the Bcl-2 family. mdpi.comwikipedia.orgnih.govmdpi.com

Research has shown that Prestegane B possesses antiproliferative properties. mdpi.comresearchgate.net It was found to exhibit a selective cytotoxic activity against rat brain glioma cells (C6). nih.gov Additionally, it has demonstrated antiproliferative effects against human cervical cancer (HeLa) cells. mdpi.comresearchgate.net These findings indicate that Prestegane B can interfere with pathways that control cell growth and survival. While the induction of apoptosis is a likely mechanism for its antiproliferative effects, the specific signaling pathways, such as the p53 pathway or the activation of specific caspases, that are modulated by Prestegane B have not yet been fully elucidated and require further investigation.

| Cell Line | Cell Type | Observed Effect | Source |

|---|---|---|---|

| C6 | Rat Brain Glioma | Selective antiproliferative activity | nih.gov |

| HeLa | Human Cervical Cancer | Antiproliferative activity | mdpi.comresearchgate.net |

Antioxidative Stress Response Mechanisms

Molecular Target Identification and Validation Strategies for Prestegane B

The elucidation of the precise molecular targets of a bioactive compound is a critical step in understanding its mechanism of action and advancing its potential as a therapeutic agent. For Prestegane B, a lignan (B3055560) with demonstrated biological activities, identifying its direct cellular interactors is essential. This process typically involves a combination of screening methodologies to observe cellular effects, proteomic approaches to identify binding partners, and genetic techniques to validate the functional relevance of these targets.

Phenotype-based screening is a foundational approach in drug discovery that involves testing compounds for their ability to produce a desired change in a cellular or organismal phenotype, without prior knowledge of the specific molecular target. sciltp.comnih.gov This target-agnostic strategy is particularly valuable for identifying first-in-class compounds with novel mechanisms of action. pharmafeatures.com In the case of Prestegane B, initial investigations have centered on its cytotoxic and antiproliferative effects against various cancer cell lines, a common phenotype-based approach in oncology research.

Research has shown that Prestegane B exhibits cytotoxic activity against a range of human cancer cell lines. For instance, studies have evaluated its effects on cell lines such as the human leukemia cell line (HL-60), hepatocellular carcinoma (SMMC-7721), lung cancer (A549), breast cancer (MCF-7), and colon adenocarcinoma (SW480). researchgate.net One study also reported the evaluation of its antiproliferative properties against C6 and HeLa cell lines. patsnap.com The primary endpoint in these assays is typically the inhibition of cell growth or the induction of cell death, often quantified by metrics like the half-maximal inhibitory concentration (IC50). These initial screenings provide crucial information about the potential cancer types that Prestegane B could be effective against and serve as a basis for more in-depth mechanistic studies.

Table 1: Reported Cytotoxic/Antiproliferative Screening of Prestegane B against Various Cell Lines This table is interactive. You can sort and filter the data.

| Cell Line | Cancer Type | Reported Activity |

|---|---|---|

| HL-60 | Human Promyelocytic Leukemia | Cytotoxic activity observed. researchgate.net |

| SMMC-7721 | Human Hepatocellular Carcinoma | Inactive in one study. researchgate.net |

| A549 | Human Lung Carcinoma | Inactive in one study. researchgate.net |

| MCF-7 | Human Breast Adenocarcinoma | Inactive in one study. researchgate.net |

| SW480 | Human Colon Adenocarcinoma | Inactive in one study. researchgate.net |

| OVCAR-3 | Human Ovarian Cancer | Evaluated for antiproliferative activity. researchgate.net |

| C6 | Rat Glioma | Evaluated for antiproliferative properties. patsnap.com |

Following the identification of a relevant phenotype, the next step is to determine the molecular target(s) responsible for this effect. Affinity-based and label-free proteomics are powerful, unbiased methods for achieving this.

Affinity-based proteomics, often referred to as chemical proteomics, typically involves immobilizing a modified version of the small molecule (the "bait," such as Prestegane B) onto a solid support, like a chromatography bead. nih.govresearchgate.net This bait is then incubated with a complex protein mixture, such as a cell lysate. Proteins that specifically bind to the bait are "pulled down" and subsequently identified using mass spectrometry. patsnap.com This technique is highly effective for capturing direct binding partners. nih.gov

Label-free proteomics approaches offer an alternative that avoids the often-complex chemical modification of the natural product. nih.gov These methods rely on the principle that the binding of a ligand to its target protein can alter the protein's physical or chemical properties, such as its thermal stability or susceptibility to proteolysis. drughunter.com Techniques like the Cellular Thermal Shift Assay (CETSA) measure changes in protein thermal stability upon ligand binding, while others, like the Drug Affinity Responsive Target Stability (DARTS) method, assess changes in protease susceptibility. drughunter.com These shifts are then detected and quantified using mass spectrometry to identify the target proteins. silantes.comresearchgate.net

A review of the current scientific literature indicates that while these methods are standard in modern drug discovery for target deconvolution, specific studies detailing the use of affinity-based or label-free proteomics to identify the molecular targets of Prestegane B have not been extensively reported.

Once potential molecular targets are identified through proteomics or other methods, it is crucial to validate that they are indeed responsible for the observed phenotype. Genetic perturbation studies are a key strategy for this validation step. mdpi.com These techniques involve modulating the expression of a candidate target gene within cells to determine if this mimics or blocks the effect of the compound.

Modern genetic perturbation tools like RNA interference (RNAi) or the CRISPR-Cas9 system allow for the specific knockdown, knockout, or overexpression of a target gene. nih.gov For example, if a protein is hypothesized to be the target of Prestegane B's antiproliferative effects, reducing the expression of this protein using siRNA or knocking out its gene with CRISPR should result in a cellular phenotype similar to that caused by Prestegane B treatment. biorxiv.orgarxiv.org Conversely, if the compound's activity depends on the presence of the target, cells lacking the target protein should become resistant to the compound. nih.gov Large-scale genetic screens, where thousands of genes are perturbed individually, can also be used to identify genes that sensitize or confer resistance to a compound, thereby revealing its targets and associated pathways. biorxiv.org

As with the advanced proteomics approaches, the application of specific genetic perturbation studies, such as siRNA or CRISPR screens, to formally validate the molecular targets of Prestegane B is not prominently documented in the available scientific literature.

Structure Activity Relationship Sar and Computational Studies of Prestegane B

Elucidation of Structural Determinants for Prestegane B's Bioactivity

Structure-Activity Relationship (SAR) studies are essential for identifying the key chemical features of a molecule that are responsible for its biological effects. oncodesign-services.com For Prestegane B, several structural components are considered critical determinants of its bioactivity. The molecule's core is a dihydrofuranone ring, and its specific three-dimensional arrangement, or stereochemistry, is crucial for its interaction with biological targets. ontosight.ai

The key structural features of Prestegane B include:

The Dihydrofuranone Core: This central ring system acts as a scaffold, positioning the other functional groups in a specific spatial orientation.

Two (3-hydroxy-4-methoxyphenyl)methyl Side Chains: These substituted aromatic rings are fundamental to the molecule's activity. The hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on these rings can participate in hydrogen bonding and other non-covalent interactions with target proteins.

Specific Stereochemistry: Prestegane B is designated as (3R-trans), which describes the specific spatial arrangement at the chiral centers of the furanone ring. ontosight.aicymitquimica.com This precise 3D structure is critical, as biological targets like enzymes and receptors are often highly sensitive to the stereoisomerism of a ligand. ontosight.ai

SAR studies systematically modify these features to observe the impact on biological activity. For instance, altering the substituents on the phenyl rings or changing the stereochemistry could drastically increase or decrease the compound's potency, providing a roadmap for designing more effective derivatives. oncodesign-services.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Prestegane B Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. taylorfrancis.comnih.gov A typical QSAR model is expressed as an equation:

Biological Activity = f(Molecular Descriptors)

Here, molecular descriptors are numerical values that encode different physicochemical properties of the molecules, such as size, shape, hydrophobicity, and electronic properties. taylorfrancis.com Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of new, unsynthesized compounds, thereby saving time and resources in the drug discovery process. researchgate.netfrontiersin.org

For a compound like Prestegane B, QSAR would be an invaluable tool for lead optimization. After identifying the key structural determinants through SAR, medicinal chemists could synthesize a library of derivatives with systematic modifications. The biological activities of these derivatives would then be measured and used to build a QSAR model. While specific QSAR studies focused exclusively on Prestegane B derivatives are not prominent in the literature, the methodology remains a standard and powerful approach in drug design. researchgate.net

The table below illustrates a hypothetical dataset that would be used to develop a QSAR model for a series of Prestegane B derivatives targeting a specific enzyme.

| Compound | Modification (R-group) | LogP (Hydrophobicity) | Molecular Weight (MW) | Hydrogen Bond Donors | Biological Activity (IC₅₀, µM) |

|---|---|---|---|---|---|

| Prestegane B | -OH | 3.5 | 358.39 | 2 | 15.2 |

| Derivative 1 | -OCH₃ | 3.8 | 372.42 | 1 | 25.8 |

| Derivative 2 | -F | 3.7 | 360.38 | 1 | 12.5 |

| Derivative 3 | -Cl | 4.1 | 376.84 | 1 | 9.7 |

| Derivative 4 | -H | 3.6 | 342.39 | 1 | 30.1 |

In Silico Methodologies for Ligand-Target Interactions

In silico methods use computer simulations to study the interactions between a ligand (like Prestegane B) and its biological target at the molecular level. These techniques provide deep insights that are often difficult to obtain through experimental methods alone.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. mdpi.com This helps identify the specific binding site and the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. d-nb.info

A 2021 study investigated the potential of various phytochemicals, including Prestegane B, to act as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. researchgate.net Using molecular docking, the study predicted the binding affinity of Prestegane B to the active site of AChE. The results, summarized in the table below, showed that Prestegane B had a favorable binding energy, suggesting it could potentially interact with and inhibit this enzyme. researchgate.net

| Compound | Target Protein | Docking Score (kcal/mol) | Reference Drug | Reference Score (kcal/mol) |

|---|---|---|---|---|

| Prestegane B | Acetylcholinesterase (1ACJ) | -9.8 | Donepezil | -10.1 |

| Prestegane B | Acetylcholinesterase (1ACJ) | -9.8 | Tacrine | -9.4 |

Molecular dynamics (MD) simulations are often used as a follow-up to molecular docking. nih.gov An MD simulation calculates the motion of atoms in the ligand-protein complex over time, providing insights into its stability and flexibility. youtube.commdpi.com By simulating the complex in a realistic environment (e.g., in water), researchers can verify if the binding pose predicted by docking is stable or if the ligand dissociates from the target. mpg.de This step is crucial for validating the results of docking and understanding the dynamic nature of the molecular recognition process. rsc.org

Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com There are two main approaches:

Structure-Based Virtual Screening (SBVS): This method docks thousands or millions of compounds into the binding site of a target protein to identify those with the best predicted binding affinity. nih.gov Prestegane B could be identified as a "hit" from such a screen.

Ligand-Based Virtual Screening (LBVS): If a known active molecule like Prestegane B exists, this method searches for other compounds in a database that have a similar structure or similar chemical properties, based on the principle that similar molecules often have similar biological activities. mdpi.com

Predictive ADME profiling uses computational models to estimate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. nih.gov These properties are critical for determining whether a compound has the potential to become a successful drug. nih.gov Early in silico prediction of ADME properties helps to identify and filter out compounds that are likely to fail later in development due to poor pharmacokinetics. biorxiv.org

Key ADME parameters that can be predicted for Prestegane B include its solubility, permeability across biological membranes (like the gut wall), metabolic stability, and potential for crossing the blood-brain barrier. pharmaron.commdpi.com The table below presents a hypothetical predictive ADME profile for Prestegane B, based on its known structure and properties evaluated by common computational models.

| ADME Property | Predicted Value for Prestegane B | Significance |

|---|---|---|

| Molecular Weight | 358.39 g/mol | Complies with Lipinski's Rule (<500), indicating good potential for absorption. biosynth.com |

| LogP (Lipophilicity) | ~3.5 | Within the ideal range for oral bioavailability (Lipinski's Rule <5). |

| Aqueous Solubility | Low to Moderate | Solubility is a key factor for absorption; low solubility can be a challenge. |

| Human Intestinal Absorption (HIA) | High | Indicates the compound is likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Penetration | Predicted to cross | Suggests potential for activity in the central nervous system (CNS). |

| CYP450 Enzyme Inhibition | Potential inhibitor of some isoforms | Predicts potential for drug-drug interactions, requires experimental validation. nih.gov |

Advanced Methodological Frameworks in Prestegane B Research

State-of-the-Art Analytical and Spectroscopic Characterization Techniques

The structural determination of Prestegane B has been accomplished through a combination of sophisticated analytical and spectroscopic methods. Following isolation from plant sources like Steganotaenia araliacea, Wikstroemia chamaedaphne, and Spatholobus suberectus using techniques such as column chromatography, researchers employ a suite of spectroscopic tools for characterization. mdpi.comnih.govuantwerpen.bescirp.org

The primary methods for elucidating its dibenzylbutyrolactone lignan (B3055560) structure include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govnih.govnais.net.cn Techniques such as 1D-NMR (¹H and ¹³C) and 2D-NMR (COSY, HMBC) are crucial for assigning the specific chemical shifts and connectivity of protons and carbons within the molecule. dergipark.org.trmdpi.com High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the precise molecular formula. nih.gov Additional spectroscopic techniques like Infrared (IR) spectroscopy help identify functional groups, such as hydroxyls and carbonyls, present in the structure. nih.gov

The collective data from these methods provide a comprehensive structural profile of Prestegane B, confirming its identity and stereochemistry, which is essential for understanding its biological function. ontosight.ai

Table 1: Spectroscopic and Analytical Methods for Prestegane B Characterization

| Technique | Purpose | Reference |

| Column Chromatography | Isolation and purification from plant extracts. | nih.gov |

| ¹H and ¹³C NMR | Determination of the carbon-hydrogen framework. | dergipark.org.trmdpi.com |

| 2D-NMR (COSY, HMBC) | Elucidation of atom connectivity and detailed structural features. | dergipark.org.trmdpi.com |

| Mass Spectrometry (MS/HRESIMS) | Confirmation of molecular weight and elemental composition. | nih.gov |

| Infrared (IR) Spectroscopy | Identification of key functional groups. | nih.gov |

**5.2. In Vitro Biological Assay Systems for Prestegane B Evaluation

The biological activity of Prestegane B has been primarily evaluated using two-dimensional (2D) cell culture models. These systems, which involve growing cells as a monolayer on a flat surface, are standard for initial high-throughput screening of cytotoxic or antiproliferative effects. nih.gov

Studies have reported the evaluation of Prestegane B against various human cancer cell lines. For instance, its cytotoxicity was tested against a panel including HL-60 (leukemia), SMMC-7721 (hepatoma), A549 (lung cancer), MCF-7 (breast cancer), and SW480 (colon cancer) cells. mdpi.comnih.gov In these particular screenings, Prestegane B was found to be inactive, with IC₅₀ values greater than 40 μM. mdpi.comnih.gov Another study reported its evaluation for antiproliferative properties against C6 (rat brain glioma) and HeLa (cervical cancer) cell lines, where it was found to have selective activity against the C6 cells. researchgate.netmdpi.com

While 2D models are useful for initial screening, three-dimensional (3D) cell culture models, such as spheroids, are gaining prominence because they better mimic the natural tumor microenvironment, including cell-cell interactions and nutrient gradients. nih.govmdpi.com However, based on available literature, the specific evaluation of Prestegane B using advanced 3D cell culture models has not been extensively reported.

Table 2: Reported In Vitro 2D Cell Line Assays for Prestegane B

| Cell Line | Cancer Type | Outcome | Reference |

| HL-60 | Leukemia | Inactive (IC₅₀ > 40 μM) | mdpi.comnih.gov |

| SMMC-7721 | Hepatoma | Inactive (IC₅₀ > 40 μM) | mdpi.comnih.gov |

| A549 | Lung Cancer | Inactive (IC₅₀ > 40 μM) | mdpi.comnih.gov |

| MCF-7 | Breast Cancer | Inactive (IC₅₀ > 40 μM) | mdpi.comnih.gov |

| SW480 | Colon Cancer | Inactive (IC₅₀ > 40 μM) | mdpi.comnih.gov |

| C6 | Rat Brain Glioma | Active | researchgate.net |

| HeLa | Cervical Cancer | --- | mdpi.com |

Organ-on-a-chip (OOC) and microphysiological systems (MPS) are advanced in vitro models that replicate the functions and physiological responses of entire organs on a microfluidic chip. wikipedia.orgnih.gov These systems offer a more sophisticated platform than traditional cell cultures by incorporating dynamic fluid flow and multi-cellular structures, providing a better prediction of drug efficacy and toxicity in humans. nih.govmdpi.com Organs that have been successfully modeled include the liver, lung, kidney, and brain. nih.govxiahepublishing.com

These technologies represent the frontier of preclinical drug evaluation. cn-bio.com However, the application of these highly specialized organ-on-a-chip or other microphysiological systems for the specific evaluation of Prestegane B has not been documented in the reviewed scientific literature.

Two-Dimensional and Three-Dimensional Cell Culture Models

Chemical Biology Platforms for Investigating Prestegane B

Chemical biology provides powerful tools to investigate the molecular mechanisms of compounds like Prestegane B by directly probing their interactions within complex biological systems. csic.espressbooks.pub

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to recruit a specific target protein to an E3 ubiquitin ligase, leading to the target's degradation. This technology is a cutting-edge approach in drug discovery for targeted protein knockdown. While PROTACs are a powerful tool for target validation and therapeutic development, there is no evidence in the current scientific literature to suggest that Prestegane B has been investigated using or as a part of a PROTAC-based strategy.

To understand a compound's mechanism of action, it is crucial to identify its direct molecular targets. Photoaffinity labeling (PAL) is a robust chemical biology technique used for this purpose. nih.gov In a PAL experiment, a synthetic version of the compound of interest is created with a photoreactive group (like a diazirine) and an enrichment tag (like an alkyne for click chemistry). nsf.govescholarship.org When introduced to cells or lysates and activated by UV light, the probe covalently crosslinks to its binding partners, which can then be enriched and identified using mass spectrometry-based chemoproteomics. nsf.govnih.gov This approach allows for the unbiased, proteome-wide identification of a small molecule's direct protein interactions in a native biological context. escholarship.org

While these methods are invaluable for target deconvolution, the application of photoaffinity labeling or other chemoproteomics platforms to specifically identify the molecular targets of Prestegane B has not been reported in the available literature.

Emerging Research Perspectives and Future Trajectories for Prestegane B

Identification of Novel Biological Functions and Therapeutic Opportunities

Research into Prestegane B has unveiled a spectrum of biological activities, suggesting its potential as a lead compound for drug development in several therapeutic areas. biosynth.com It is classified as a lignan (B3055560), a major class of phytoestrogens known for various pharmacological properties, including antioxidant and anti-inflammatory activities. bic.ac.cnbiosynth.com

Initial studies have highlighted its antioxidant and anti-inflammatory effects, which are currently being explored in neurological and other contexts. ontosight.aibiosynth.com One of the most significant findings is its antiproliferative activity. Research has demonstrated that Prestegane B exhibits a selective antiproliferative effect against C6 rat brain glioma cells. researchgate.netresearchgate.net Further studies confirmed its ability to inhibit the growth of both C6 and HeLa (human cervical cancer) cell lines, coupled with notable free-radical scavenging properties. researchgate.netmdpi.com This dual action against cancer cell proliferation and oxidative stress presents a compelling case for its development as an anticancer agent. mdpi.com

In the realm of neurodegenerative diseases, computational studies have shown that Prestegane B has a high binding potential to the protein 1ACJ, an acetylcholinesterase target, suggesting its potential utility in addressing complications related to Alzheimer's disease. researchgate.net Its potential to modulate inflammatory responses is also a key area of investigation. biosynth.comnih.gov Lignans (B1203133) as a class are known to interfere with inflammatory pathways, and Prestegane B may act as an antagonist for receptors like the formyl peptide receptor 1 (FPR1), which are important targets in inflammatory diseases. nih.gov

Prestegane B has been isolated from several plant species, including Hewittia sublobata, Thymelaea microphylla, Steganotaenia araliacea, and Spatholobus suberectus. biosynth.comresearchgate.netnih.govresearchgate.net The compound's presence in these traditionally used medicinal plants further supports the exploration of its therapeutic benefits. biosynth.com

Table 1: Summary of Investigated Biological Activities of Prestegane B

| Biological Activity | Model/Target | Source Plant(s) Mentioned in Study | Potential Therapeutic Application | Reference(s) |

|---|---|---|---|---|

| Antiproliferative | C6 (Rat Glioma) Cells, HeLa Cells | Thymelaea microphylla | Cancer | researchgate.netresearchgate.netmdpi.com |

| Antioxidant / Radical Scavenging | DPPH assay | Thymelaea microphylla | General Health, Cancer, Neuroprotection | ontosight.aibiosynth.comresearchgate.net |

| Anti-inflammatory | General modulation of biochemical pathways | Hewittia sublobata | Inflammatory Diseases | ontosight.aibiosynth.comnih.gov |

| Neuroprotective Potential | In silico binding to protein 1ACJ (Acetylcholinesterase) | Spatholobus sinensis (related study) | Alzheimer's Disease | researchgate.net |

Advanced Systems Biology Approaches for Comprehensive Mechanistic Understanding

To move beyond identifying individual activities and understand how Prestegane B functions as a whole within a biological system, advanced systems biology approaches are essential. researchgate.net Systems biology integrates large-scale experimental data (omics) with computational modeling to unravel the complex interactions underlying biological processes. researchgate.netsrmist.edu.in This holistic perspective is crucial for deciphering the complete mechanism of action of a bioactive compound like Prestegane B.

Future research can employ a multiomics strategy to map the cellular response to Prestegane B treatment. frontiersin.org Key approaches include:

Transcriptomics: Using techniques like RNA-sequencing to analyze how Prestegane B alters the gene expression profile in target cells (e.g., glioma cells). This can reveal the signaling pathways and regulatory networks that are activated or inhibited.

Proteomics: Employing mass spectrometry-based methods to quantify changes in the entire protein landscape of a cell after exposure to the compound. This helps identify direct protein targets and downstream effectors of Prestegane B. researchgate.net

Metabolomics: Studying the changes in the cellular metabolome to understand how Prestegane B affects metabolic pathways, which is particularly relevant for its effects on cancer cell bioenergetics.

By integrating these omics datasets, researchers can construct comprehensive network models of the compound's activity. researchgate.netsrmist.edu.in These models can predict how the system will behave under different conditions and help identify key nodes in the network that are critical for its therapeutic effects, offering a more rational basis for drug development and patient stratification. srmist.edu.in Such an approach can provide a mechanistic understanding that connects the molecular interactions of Prestegane B to its observed physiological effects. researchgate.net

Development of Sustainable Production and Diversification Strategies for Prestegane B and Analogues

Currently, the primary source of Prestegane B is extraction from various plants such as Hewittia sublobata, Thymelaea microphylla, and Steganotaenia araliacea. biosynth.comresearchgate.netuantwerpen.be While effective for initial research, reliance on natural extraction raises challenges related to yield variability, ecological impact, and scalability. The development of sustainable production strategies is therefore a critical future trajectory. researchgate.netiemsjl.org Sustainable production aims to create goods using processes that are non-polluting, conserve energy and natural resources, and are economically viable. iemsjl.orgbitetoothpastebits.com

For Prestegane B, future strategies could involve:

Sustainable Cultivation: Developing agricultural protocols for the source plants that prioritize environmental conservation and ensure a consistent and renewable supply of raw material.

Green Chemistry Extraction: Optimizing extraction and purification processes to use fewer toxic solvents, reduce energy consumption, and minimize waste, aligning with the principles of cleaner production. intretech.com

Biotechnological Production: Exploring plant cell culture or metabolic engineering in microbial hosts (like E. coli or yeast) to produce Prestegane B. This would offer a controlled, scalable, and potentially more sustainable long-term production platform, independent of geographical and climatic constraints.

In parallel, the diversification of the Prestegane B chemical scaffold is essential for exploring structure-activity relationships (SAR) and developing analogues with improved potency or pharmacokinetic properties. Research has already identified several naturally occurring analogues isolated from Steganotaenia araliacea, including steganone, steganacin, and 10-demethoxystegane. researchgate.netajol.info Future diversification can be accelerated through:

Semi-synthesis: Using naturally extracted Prestegane B as a starting scaffold for chemical modification to create a library of new derivatives.

Total Synthesis: Developing a complete chemical synthesis route for Prestegane B. While often complex for natural products, this provides ultimate control and access to a wide range of designed analogues that are not accessible from the natural source.

Integration of Artificial Intelligence and Machine Learning in Prestegane B Discovery

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating the identification and optimization of lead compounds. nih.govnih.gov These computational tools can analyze vast and complex datasets to recognize patterns and make predictions, significantly reducing the time and cost of development. nih.govnih.gov

For Prestegane B, AI and ML can be integrated across the research and development pipeline:

Target Identification and Validation: AI algorithms can analyze biological data, including the "omics" data from systems biology approaches, to identify and validate the most promising molecular targets for Prestegane B. youtube.com

Predictive Modeling: ML models can be trained on data from existing lignans and other natural products to predict the biological activities, toxicity (ADMET properties), and therapeutic potential of novel Prestegane B analogues before they are even synthesized. researchgate.netnih.gov This has already been applied in a preliminary fashion through in silico molecular docking studies that predicted the binding of Prestegane B to the Alzheimer's-related protein 1ACJ. researchgate.net

De Novo Drug Design: Generative AI models can design entirely new molecules based on the Prestegane B scaffold, optimized for specific properties like higher binding affinity to a target or better drug-like characteristics. nih.gov

Biomarker Discovery: In later stages, AI can analyze clinical and preclinical data to identify biomarkers that predict which patient populations would benefit most from a Prestegane B-based therapy, paving the way for personalized medicine. scielo.br

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.